

An In-depth Technical Guide to 2-Methylaziridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylaziridine**

Cat. No.: **B133172**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylaziridine, also known as propyleneimine, is a chiral, three-membered heterocyclic amine that serves as a valuable intermediate and building block in organic synthesis.^{[1][2]} Its high ring strain makes it a reactive molecule, susceptible to ring-opening reactions that allow for the introduction of various functionalities.^{[2][3]} This reactivity, coupled with its utility in the pharmaceutical, textile, paper, and polymer industries, makes a thorough understanding of its chemical properties and structure essential.^{[4][5]} This technical guide provides a comprehensive overview of **2-methylaziridine**, including its physicochemical properties, structural details, experimental protocols for its synthesis and characterization, and a key reaction pathway. This document is intended to be a resource for researchers and professionals in drug development and chemical synthesis.

Chemical Properties

2-Methylaziridine is a colorless, volatile, and flammable liquid with an ammonia-like odor.^[6] It is miscible with water and soluble in many organic solvents.^[6] A summary of its key quantitative properties is presented in Table 1.

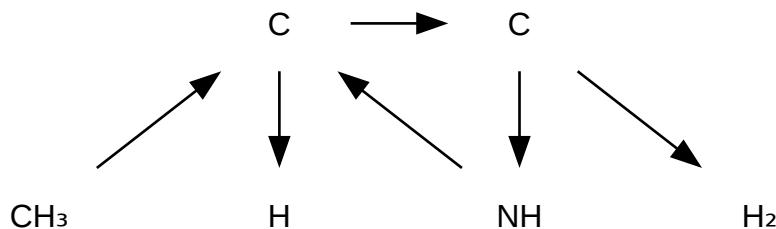
Table 1: Physicochemical Properties of **2-Methylaziridine**

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₇ N	[6]
Molecular Weight	57.09 g/mol	[6]
CAS Number	75-55-8	[6]
Boiling Point	66-67 °C	[5]
Melting Point	-65 °C	[5]
Density	~0.804 g/mL at 25 °C	[6]
Vapor Pressure	112 mmHg at 20 °C	[1][6]
Flash Point	-4 °C	[7]
Water Solubility	Miscible	[1][6]
pKa	8.18 (of the conjugate acid)	[7]

Structure and Stereochemistry

2-Methylaziridine consists of a three-membered ring containing two carbon atoms and one nitrogen atom, with a methyl group attached to one of the carbon atoms. This substitution creates a chiral center, meaning **2-methylaziridine** exists as a pair of enantiomers, **(R)-2-methylaziridine** and **(S)-2-methylaziridine**. The aziridine ring is highly strained, which is the primary reason for its high reactivity.^[2] The nitrogen atom can undergo inversion, leading to cis and trans isomers relative to the methyl group.^[8]

2-Methylaziridine Structure

[Click to download full resolution via product page](#)

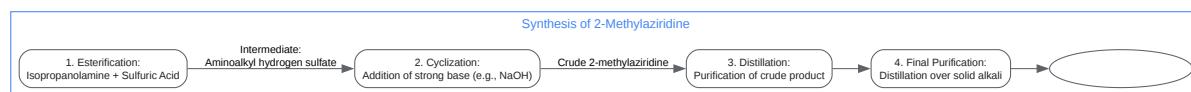
Caption: 2D structure of **2-methylaziridine**.

Experimental Protocols

Synthesis of 2-Methylaziridine via the Wenker Synthesis

A common method for the synthesis of aziridines from β -amino alcohols is the Wenker synthesis. A patent describes a method for the synthesis of **2-methylaziridine** from isopropanolamine (1-amino-2-propanol).[9]

Workflow for the Synthesis of 2-Methylaziridine

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-methylaziridine**.

Methodology:

- Esterification: Isopropanolamine is slowly added to concentrated sulfuric acid at a controlled temperature (e.g., below 30°C) to form the aminoalkyl hydrogen sulfate intermediate.
- Cyclization: The resulting sulfate ester is then treated with a strong aqueous base, such as sodium hydroxide, and heated. This promotes an intramolecular nucleophilic substitution, where the amino group displaces the sulfate group, forming the aziridine ring.
- Purification: The crude **2-methylaziridine** is isolated from the reaction mixture, typically by distillation. Further purification can be achieved by a second distillation, often over a solid alkali like potassium hydroxide, to remove any remaining water or impurities.[9]

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of purified **2-methylaziridine** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Typical Parameters: A 400 MHz or higher spectrometer is recommended. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
 - Expected Chemical Shifts (δ): The spectrum is relatively simple. The methyl protons (CH_3) will appear as a doublet. The methine proton (CH) will be a multiplet, and the methylene protons (CH_2) of the ring will show complex splitting patterns. The N-H proton will be a broad singlet.
- ^{13}C NMR Spectroscopy:
 - Typical Parameters: A 100 MHz or higher spectrometer is used. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - Expected Chemical Shifts (δ): Two distinct signals for the ring carbons and one for the methyl carbon are expected.

3.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to obtain the spectrum.
- Typical Parameters: The spectrum is typically recorded from 4000 to 400 cm^{-1} .
- Expected Absorptions: Key characteristic peaks include N-H stretching (around 3300-3500 cm^{-1} , can be broad), C-H stretching (around 2800-3000 cm^{-1}), and N-H bending (around 1600 cm^{-1}).[8]

3.2.3. Mass Spectrometry (MS)

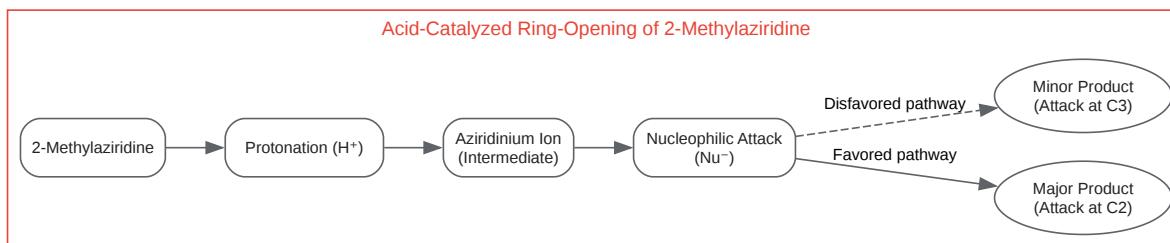
- Sample Introduction: The volatile liquid can be introduced directly into the mass spectrometer or via a gas chromatography (GC) system for separation from any impurities.
- Ionization Method: Electron ionization (EI) is a common method.
- Expected Fragmentation: The molecular ion peak (M^+) should be observed at $\text{m/z} = 57$. Common fragmentation patterns involve the loss of a methyl group or cleavage of the aziridine ring.

Reactivity and Ring-Opening Reactions

The high ring strain of **2-methylaziridine** makes it susceptible to nucleophilic ring-opening reactions. This is a synthetically valuable transformation as it allows for the formation of substituted amines. The regioselectivity of the ring-opening is highly dependent on the reaction conditions, particularly the pH.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the nitrogen atom of the aziridine is protonated to form an aziridinium ion. The nucleophile then attacks one of the ring carbons. The attack preferentially occurs at the more substituted carbon atom (C2), following an SN1-like mechanism, due to the greater stabilization of the partial positive charge at this position.[7][10][11]



[Click to download full resolution via product page](#)

Caption: Regioselectivity of acid-catalyzed ring-opening.

This regioselectivity is a key consideration in the synthetic applications of **2-methylaziridine** and its derivatives. In contrast, under neutral or basic conditions, the ring-opening tends to follow an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C3).

Applications in Drug Development and Synthesis

2-Methylaziridine is a precursor for the synthesis of more complex molecules.^{[1][4]} The aziridine moiety is present in some natural products and has been incorporated into various biologically active compounds.^[12] Its ability to undergo ring-opening allows for the introduction of nitrogen-containing functionalities, which is a common strategy in the design of pharmaceutical agents. It is also used in the synthesis of polymers and cross-linking agents.^[5] ^[13]

Safety and Handling

2-Methylaziridine is a hazardous substance and must be handled with appropriate safety precautions. It is highly flammable, toxic by inhalation, ingestion, and skin contact, and is a severe eye and skin irritant.^[14] It is also classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).^{[5][15]} All work with this chemical should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

This guide is intended for informational purposes only and should not be considered a substitute for a thorough safety review and risk assessment prior to handling **2-methylaziridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl aziridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]
- 4. REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION [open.metu.edu.tr]
- 5. 2-Methylaziridine (propyleneimine) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-Methylaziridine | C3H7N | CID 6377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. CN110003072A - A kind of preparation method of 2- methylaziridine - Google Patents [patents.google.com]
- 10. bioorg.org [bioorg.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. epa.gov [epa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylaziridine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133172#2-methylaziridine-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com